molecular formula C22H27ClN6 B2747777 N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179389-98-0

N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2747777
CAS No.: 1179389-98-0
M. Wt: 410.95
InChI Key: SAWXMYOFPCRLJQ-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)” part suggests that the compound has phenyl and pyrrolidinyl substituents on the triazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be based on a triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The phenyl and pyrrolidinyl groups are likely attached to the nitrogen atoms on the ring .


Chemical Reactions Analysis

Triazine derivatives can participate in a variety of chemical reactions, largely depending on their substituents. They can undergo reactions such as hydrolysis, halogenation, and reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazine derivatives are stable and have low reactivity .

Scientific Research Applications

Synthesis and Material Applications

The research on compounds related to N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride encompasses the synthesis and exploration of polymeric materials with potential high-performance applications. For instance, Hsiao et al. (1995) demonstrated the synthesis of diamines, including structures similar to the one , which were utilized in producing aromatic polyamides and poly(amide-imide)s. These materials exhibited properties making them candidates for processable high-performance polymeric materials due to their amorphous nature, ability to form transparent, tough, and flexible films, and moderate to high thermal stability (Hsiao, Yang, & Fan, 1995).

Metal Coordination and Crystal Engineering

Another facet of research involves the coordination of similar triazine derivatives with metals for constructing complex structures. Duong et al. (2011) highlighted the design and synthesis of triazine-based ligands for chelating Ag(I), facilitating the creation of metallotectons that contribute to the engineering of hydrogen-bonded crystals. These compounds, through their diaminotriazinyl (DAT) groups, engage in hydrogen bonding, showcasing their potential in forming structured materials with defined properties (Duong, Métivaud, Maris, & Wuest, 2011).

Antioxidant and Antitumor Activities

The exploration of triazine derivatives in biomedical research has also been noted. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including triazine derivatives. Their study indicated potential bioactive properties of these compounds, suggesting their usefulness in developing therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Selective Extraction of Metals

Research by Hudson et al. (2006) into new tridentate nitrogen heterocyclic reagents based on triazine derivatives showcased their application in the selective extraction of americium(III) from europium(III), indicating their potential in waste management and reprocessing of nuclear materials (Hudson et al., 2006).

Polymeric Materials with Advanced Properties

Further development of polyamides incorporating triazine and related structures has been pursued by Ghaemy et al. (2010), who synthesized polyamides with medium molecular weight, displaying high glass-transition temperatures and good solubility in polar aprotic solvents. These characteristics underline the suitability of such materials for various high-performance applications due to their amorphous nature and thermal stability (Ghaemy, Nasab, & Alizadeh, 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazine derivatives are used as herbicides and work by inhibiting photosynthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. Some triazine derivatives can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its potential applications. Triazine derivatives are a focus of research in various fields, including medicine, agriculture, and materials science .

Properties

IUPAC Name

4-N-phenyl-2-N-(4-propan-2-ylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6.ClH/c1-16(2)17-10-12-19(13-11-17)24-21-25-20(23-18-8-4-3-5-9-18)26-22(27-21)28-14-6-7-15-28;/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXMYOFPCRLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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